1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
Preparation Methods
The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and coupling reactions .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the synthesized compound .
Chemical Reactions Analysis
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridazine core .
Scientific Research Applications
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has shown promise in several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes in microbial cells .
Comparison with Similar Compounds
1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazine derivatives: These compounds share a similar triazole core but differ in their additional ring structures and functional groups.
Triazolopyridine derivatives: These compounds have a similar triazole-pyridine core but may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of cyclobutyl and diazepane moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-3-11(4-1)14-17-16-12-5-6-13(18-20(12)14)19-9-2-7-15-8-10-19/h5-6,11,15H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNSXUBTGWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCNCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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